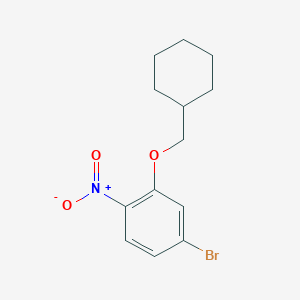

4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene

説明

4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:

- Bromo at position 4 (electron-withdrawing, meta-directing).

- Cyclohexylmethoxy at position 2 (bulky alkoxy group, electron-donating, ortho/para-directing).

- Nitro at position 1 (strong electron-withdrawing, meta-directing).

特性

IUPAC Name |

4-bromo-2-(cyclohexylmethoxy)-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUZRVLGCOQJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene features a bromine atom, a nitro group, and a methoxy group attached to a cyclohexyl ring. Its molecular formula is , with a molecular weight of approximately 303.15 g/mol.

Antimicrobial Properties

Research has indicated that compounds similar to 4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene exhibit significant antimicrobial activity. The presence of the nitro group is often associated with enhanced efficacy against various bacterial strains. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit bacterial growth by interfering with nucleic acid synthesis.

Anticancer Activity

Preliminary studies suggest that 4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene may possess anticancer properties. In vitro assays have demonstrated the compound's ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Inhibition of Enzymatic Activity

The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions could lead to altered pharmacokinetics of co-administered drugs.

The biological activity of 4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene is hypothesized to involve multiple pathways:

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to generate ROS, which contributes to cellular damage and apoptosis.

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic processes.

- Cell Membrane Interaction : The lipophilic nature of the cyclohexyl group may facilitate interaction with cellular membranes, affecting permeability and ion transport.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzymatic Inhibition | Interaction with cytochrome P450 enzymes |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Case Studies

- Antimicrobial Study : A study conducted on various nitro-substituted compounds demonstrated that 4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene exhibited comparable activity to established antibiotics against Gram-positive bacteria.

- Cancer Cell Line Research : In vitro experiments using breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

- Enzyme Interaction Analysis : A pharmacological study assessed the impact of the compound on cytochrome P450 enzymes, revealing dose-dependent inhibition which could affect drug metabolism.

類似化合物との比較

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 4-Bromo-2-cyclohexylmethoxy-1-nitrobenzene with analogs from literature:

Key Observations:

- Substituent Bulk : The cyclohexylmethoxy group in the target compound introduces significant steric hindrance compared to smaller groups like ethoxy () or methyl (). This may reduce reactivity in nucleophilic substitutions or coupling reactions.

- Electronic Effects : The nitro group strongly deactivates the ring, directing further substitutions to meta positions. Alkoxy groups (e.g., cyclohexylmethoxy, benzyloxy) donate electrons, creating competing electronic effects.

- Molecular Weight : The target compound’s higher molecular weight (~313.9 g/mol) compared to simpler analogs (e.g., 246.06 g/mol for the ethoxy derivative) could influence solubility and crystallization behavior.

Reactivity Trends:

- Steric Hindrance : The bulky cyclohexylmethoxy group may slow reactions at adjacent positions (e.g., Suzuki coupling at C-4) compared to less hindered analogs like 4-Bromo-2-methyl-1-nitrobenzene ().

- Solubility : Polar substituents (e.g., nitro, alkoxy) enhance solubility in organic solvents, but the cyclohexyl group may increase lipophilicity.

Research Needs:

- Experimental data on melting points, solubility, and reaction kinetics.

- Toxicity profiling and environmental impact studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。